Cas no 1282376-77-5 (2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole)
2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 2-([2-(PIPERIDIN-2-YL)ETHYL]SULFANYL)-1,3-BENZOTHIAZOLE
- 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole
- Benzothiazole, 2-[[2-(2-piperidinyl)ethyl]thio]-
- 2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole
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- MDL: MFCD16502037
- Inchi: 1S/C14H18N2S2/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11/h1-2,6-7,11,15H,3-5,8-10H2
- InChI Key: SQDKIJHEMJDHNW-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2S1)CCC1CCCCN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 262
- XLogP3: 3.2
- Topological Polar Surface Area: 78.5
2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242494-0.05g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-242494-0.1g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
| Enamine | EN300-242494-0.25g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-242494-0.5g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
| Enamine | EN300-242494-1.0g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
| Enamine | EN300-242494-2.5g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
| Enamine | EN300-242494-5.0g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
| Enamine | EN300-242494-10.0g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole |
1282376-77-5 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015090-1g |
2-([2-(Piperidin-2-yl)ethyl]sulfanyl)-1,3-benzothiazole |
1282376-77-5 | 95% | 1g |
¥2737.0 | 2023-04-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01015090-5g |
2-([2-(Piperidin-2-yl)ethyl]sulfanyl)-1,3-benzothiazole |
1282376-77-5 | 95% | 5g |
¥7189.0 | 2023-04-03 |
2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2-{2-(piperidin-2-yl)ethylsulfanyl}-1,3-benzothiazole
Introduction to 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole (CAS No: 1282376-77-5)
2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1282376-77-5, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a piperidine ring and a sulfanyl group in its molecular structure contributes to its distinctive chemical behavior, making it a subject of extensive research and exploration.
The benzothiazole core of this molecule is well-documented for its role in various biological and pharmacological activities. Benzothiazole derivatives are known for their broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a piperidine moiety enhances the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the sulfanyl group introduces reactivity that can be exploited in further chemical modifications, allowing for the development of more complex and tailored derivatives.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their versatile applications in pharmaceuticals. Among these, 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole has emerged as a promising candidate for further investigation. Its molecular framework suggests potential interactions with various biological targets, making it a valuable scaffold for drug discovery. The compound's ability to modulate enzyme activity and receptor binding has been highlighted in several preliminary studies, indicating its potential as an intermediate in the synthesis of novel therapeutic agents.
The synthesis of 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the piperidine ring and the sulfanyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications. These advancements are crucial for facilitating further research and development efforts.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research is exploring its efficacy in treating neurological disorders, where modulation of neurotransmitter activity is key. The piperidine ring's ability to interact with central nervous system receptors makes it an attractive candidate for developing new treatments. Additionally, studies suggest that the sulfanyl group may enhance binding affinity to target proteins, improving therapeutic outcomes.
The pharmacokinetic properties of 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole are also under scrutiny. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its use in clinical settings. Preliminary data indicate that the compound exhibits favorable pharmacokinetic profiles, suggesting good bioavailability and moderate metabolic clearance. These findings are encouraging for future clinical trials aimed at evaluating its therapeutic potential.
In conclusion, 2-{2-(piperidin-2-ylethylsulfanyl)}-1,3-benzothiazole (CAS No: 1282376-77-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for drug discovery and development. As research continues to uncover new applications and optimize synthetic routes, this molecule is poised to play a crucial role in addressing various medical challenges. The ongoing exploration of its pharmacological properties underscores its importance as a scaffold for innovative therapeutic strategies.
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